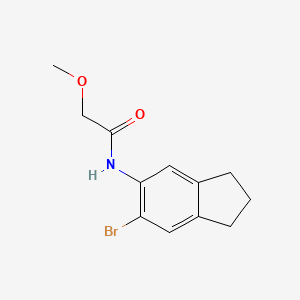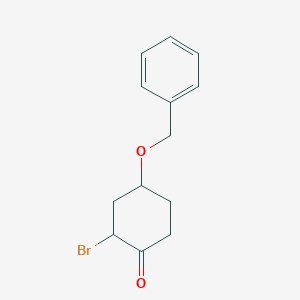
4-(benzyloxy)-2-bromocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-2-bromocyclohexan-1-one is an organic compound that features a benzyloxy group and a bromine atom attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-bromocyclohexan-1-one typically involves the bromination of 4-benzyloxycyclohexanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-2-bromocyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-benzyloxycyclohexanone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzyloxy-substituted ketones or carboxylic acids.
Reduction: Formation of 4-benzyloxycyclohexanone.
Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzyloxy)-2-bromocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2-bromocyclohexan-1-one involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds with electron-rich sites. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of a bromine atom.
4-Benzyloxy-2-hydroxybenzylidene: Contains a benzylidene group instead of a bromine atom.
4-Benzyloxy-2-hydroxybenzylamine: Features an amine group instead of a bromine atom.
Uniqueness
4-(benzyloxy)-2-bromocyclohexan-1-one is unique due to the presence of both a benzyloxy group and a bromine atom on the cyclohexanone ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C13H15BrO2 |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
2-bromo-4-phenylmethoxycyclohexan-1-one |
InChI |
InChI=1S/C13H15BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
BYULBDFJKNBSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(CC1OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
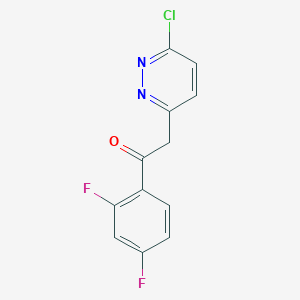
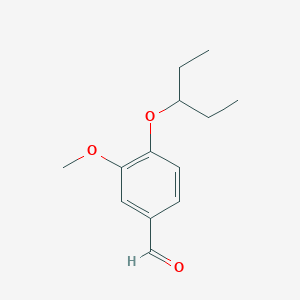
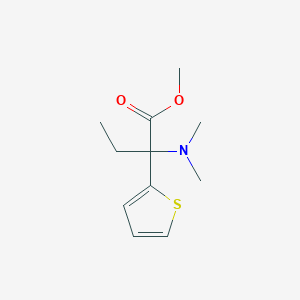
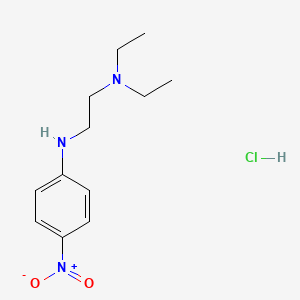
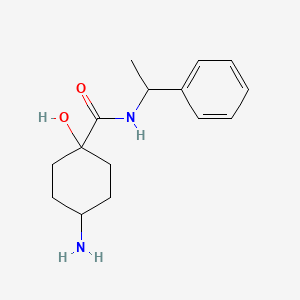
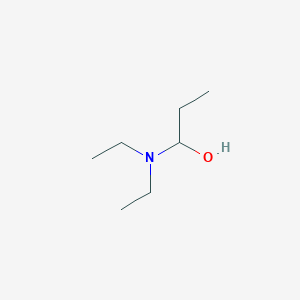
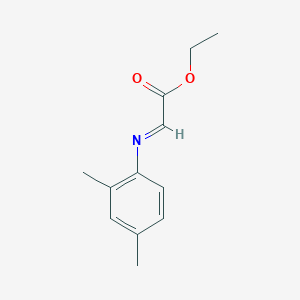
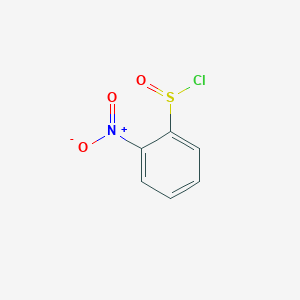
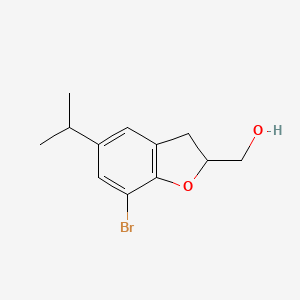
![1-[6-tert-Butylpyridin-3-yl]propan-1-one](/img/structure/B8431106.png)
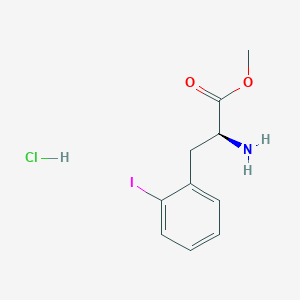
![1-(3-aminopropyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8431131.png)
![{5-chloro-2-[2-(hydroxymethyl)-1H-imidazol-1-yl]phenyl}(phenyl)methanone](/img/structure/B8431136.png)
